cis-2-Aminomethylcyclooctanol hydrochloride
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Overview
Description
cis-2-Aminomethylcyclooctanol hydrochloride: is a chemical compound with the molecular formula C9H20ClNO. It is a derivative of cyclooctanol, featuring an aminomethyl group at the second position in the cis configuration. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of cis-2-Aminomethylcyclooctanol hydrochloride typically involves the reaction of cyclooctanone with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired aminomethyl derivative. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the concentration of reagents to maximize yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: cis-2-Aminomethylcyclooctanol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
Oxidation: Formation of cyclooctanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted cyclooctanol derivatives.
Scientific Research Applications
Chemistry: : cis-2-Aminomethylcyclooctanol hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new synthetic methodologies .
Biology: : In biological research, this compound is used to study the effects of aminomethyl derivatives on biological systems. It is often employed in the synthesis of biologically active molecules and pharmaceuticals .
Medicine: Its unique structure allows for the exploration of novel therapeutic agents .
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of cis-2-Aminomethylcyclooctanol hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. The compound may also act as a ligand, binding to receptors and modulating their function .
Comparison with Similar Compounds
Similar Compounds
- cis-2-Aminomethylcyclohexanol hydrochloride
- trans-2-Aminomethylcyclooctanol hydrochloride
- cis-2-Aminomethylcyclopentanol hydrochloride
Comparison: : cis-2-Aminomethylcyclooctanol hydrochloride is unique due to its eight-membered ring structure, which imparts distinct chemical and physical properties compared to its smaller ring analogs. The cis configuration of the aminomethyl group also influences its reactivity and interaction with other molecules, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C9H20ClNO |
---|---|
Molecular Weight |
193.71 g/mol |
IUPAC Name |
(1R,2R)-2-(aminomethyl)cyclooctan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c10-7-8-5-3-1-2-4-6-9(8)11;/h8-9,11H,1-7,10H2;1H/t8-,9-;/m1./s1 |
InChI Key |
WIHTURVBXVPPOK-VTLYIQCISA-N |
Isomeric SMILES |
C1CCC[C@H]([C@H](CC1)CN)O.Cl |
Canonical SMILES |
C1CCCC(C(CC1)CN)O.Cl |
Origin of Product |
United States |
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